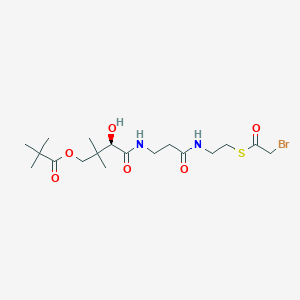
Brac-S-pan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Brac-S-pan is a synthetic compound that has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is a versatile molecule that can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry.
Mecanismo De Acción
The mechanism of action of Brac-S-pan is not fully understood. It is believed to work by reacting with amino acids in proteins to form covalent bonds. This can lead to changes in the structure and function of the protein, which can have a variety of effects on cellular processes.
Biochemical and Physiological Effects
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a variety of enzymes, including proteases, kinases, and phosphatases. It can also induce protein aggregation and disrupt protein-protein interactions. In addition, it has been shown to have cytotoxic effects on cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Brac-S-pan is its versatility. It can be used in a variety of applications, including drug discovery, molecular biology, and biochemistry. It is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to its use. It can be toxic to cells at high concentrations, and its effects on proteins can be unpredictable. In addition, it can be difficult to interpret the results of experiments using this compound, as its effects on proteins can be complex and difficult to predict.
Direcciones Futuras
There are many future directions for research on Brac-S-pan. One area of research is the development of new synthesis methods that can improve the yield and purity of the compound. Another area of research is the development of new applications for this compound, such as in the study of protein-protein interactions in vivo. In addition, there is a need for more research on the mechanism of action of this compound, as this can help to improve our understanding of its effects on proteins and cellular processes. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in vivo.
Métodos De Síntesis
Brac-S-pan is a synthetic compound that can be synthesized using a variety of methods. One of the most common methods is the reaction of 1,3-dibromo-5,5-dimethylhydantoin with sodium phenoxide. This reaction results in the formation of this compound as a white crystalline solid. The yield of this reaction can be improved by using different solvents and reaction conditions.
Aplicaciones Científicas De Investigación
Brac-S-pan has been widely used in scientific research as a tool to study the biochemical and physiological effects of various compounds. It is commonly used in drug discovery to screen for potential drug candidates. This compound can also be used in molecular biology to study protein-protein interactions and enzyme kinetics. In addition, it has been used in biochemistry to study the structure and function of proteins.
Propiedades
Número CAS |
105514-56-5 |
|---|---|
Fórmula molecular |
C18H31BrN2O6S |
Peso molecular |
483.4 g/mol |
Nombre IUPAC |
[(3R)-4-[[3-[2-(2-bromoacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C18H31BrN2O6S/c1-17(2,3)16(26)27-11-18(4,5)14(24)15(25)21-7-6-12(22)20-8-9-28-13(23)10-19/h14,24H,6-11H2,1-5H3,(H,20,22)(H,21,25)/t14-/m0/s1 |
Clave InChI |
LFFLFOKPBPEUNL-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)C(=O)OCC(C)(C)[C@H](C(=O)NCCC(=O)NCCSC(=O)CBr)O |
SMILES |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
SMILES canónico |
CC(C)(C)C(=O)OCC(C)(C)C(C(=O)NCCC(=O)NCCSC(=O)CBr)O |
Sinónimos |
BrAc-S-Pan bromoacetyl-S-pantetheine 11-pivalate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



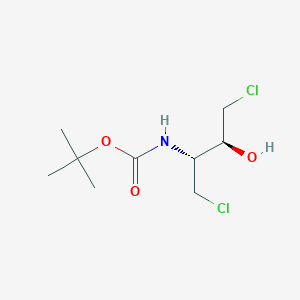

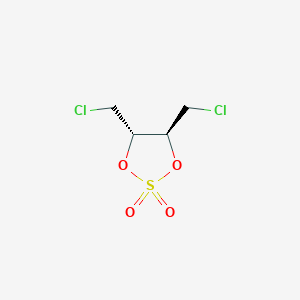
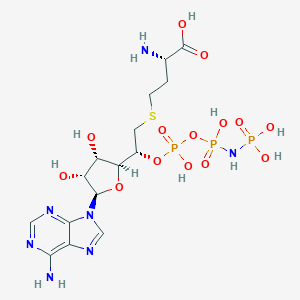

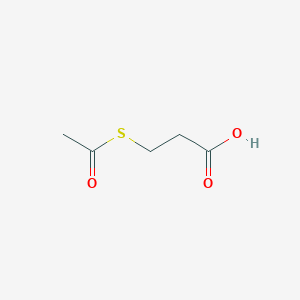
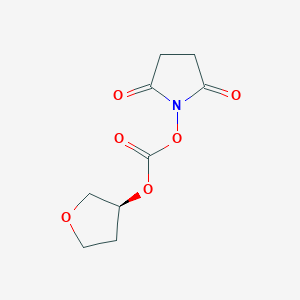
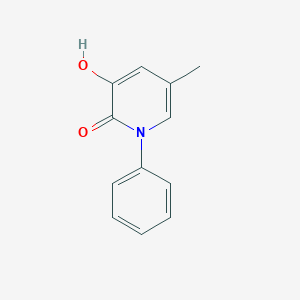



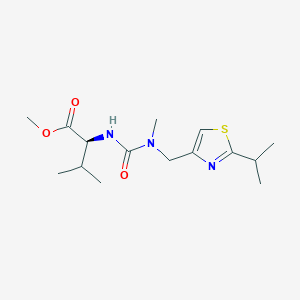

![Methyl N-[(4-nitrophenoxy)carbonyl]-L-valinate](/img/structure/B17418.png)